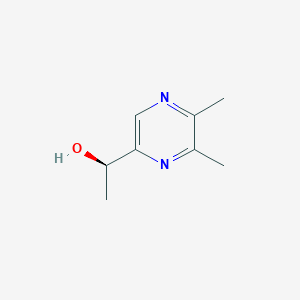
(R)-1-(5,6-Dimethylpyrazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol is a chiral compound characterized by the presence of a pyrazine ring substituted with two methyl groups at the 5 and 6 positions, and an ethanol group attached to the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine and 1,2-diketones.
Chiral Resolution: The chiral center at the ethanol group can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methyl groups and the ethanol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5,6-dimethylpyrazine-2-carboxylic acid.
Reduction: Formation of 5,6-dimethyl-1,2-dihydropyrazine.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(5,6-Dimethylpyrazin-2-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
5,6-Dimethylpyrazine-2-carboxylic acid: An oxidized derivative with different chemical reactivity.
5,6-Dimethyl-1,2-dihydropyrazine: A reduced derivative with distinct chemical and physical properties.
Uniqueness
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol is unique due to its chiral nature and the specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(1R)-1-(5,6-dimethylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-9-5)7(3)11/h4,7,11H,1-3H3/t7-/m1/s1 |
Clé InChI |
CKTJURWYEBGDSJ-SSDOTTSWSA-N |
SMILES isomérique |
CC1=NC=C(N=C1C)[C@@H](C)O |
SMILES canonique |
CC1=NC=C(N=C1C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


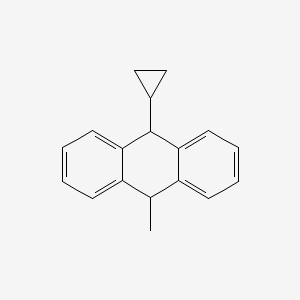
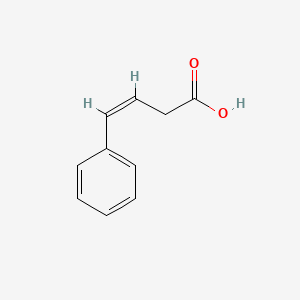
![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)


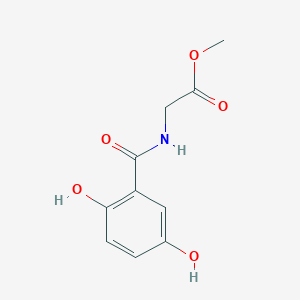
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
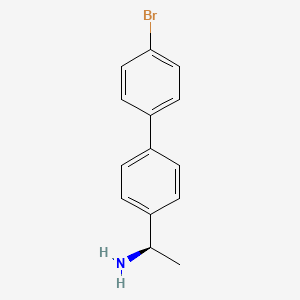

![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
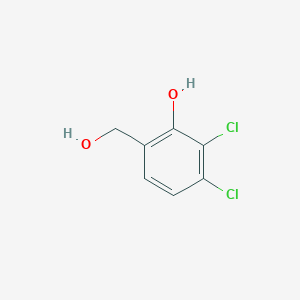
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
